molecular formula C20H21NO2 B583436 (1-butylindol-3-yl)-(4-methoxyphenyl)methanone CAS No. 1345966-77-9

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone

Cat. No.: B583436
CAS No.: 1345966-77-9
M. Wt: 307.4 g/mol
InChI Key: INTUAOVLJFCJIP-UHFFFAOYSA-N
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Description

(1-Butylindol-3-yl)-(4-methoxyphenyl)methanone (IUPAC name: (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)methanone), also known as RCS-4-C4, is a synthetic cannabinoid receptor agonist. It belongs to the indole-derived cannabinoid class, characterized by an indole core substituted with a 4-methoxyphenyl ketone group and a butyl chain at the N1 position . This compound has been identified in regulated products due to its structural similarity to controlled substances like JWH-073 and RCS-4 (pentyl homolog) . Its molecular formula is C₂₀H₂₁NO₂, with a molecular weight of 307.39 g/mol.

Properties

IUPAC Name

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-4-13-21-14-18(17-7-5-6-8-19(17)21)20(22)15-9-11-16(23-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUAOVLJFCJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018143
Record name (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345966-77-9
Record name (1-Butyl-1H-indol-3-yl)(4-methoxyphenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RCS-4 C4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYD20N5YL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4-C4 homolog involves the reaction of 1-butyl-1H-indole-3-carboxylic acid with 4-methoxyphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of RCS-4-C4 homolog follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

RCS-4-C4 homolog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

RCS-4-C4 homolog is primarily used in scientific research to study the effects of synthetic cannabinoids on cannabinoid receptors. It is used in:

    Chemistry: To understand the structure-activity relationships of synthetic cannabinoids.

    Biology: To study the interaction of synthetic cannabinoids with biological systems.

    Medicine: To explore potential therapeutic applications and toxicological effects.

    Industry: As a reference standard in forensic and toxicological analysis.

Mechanism of Action

RCS-4-C4 homolog exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The activation of CB1 receptors is primarily responsible for the psychoactive effects, while CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The pharmacological and physicochemical properties of synthetic cannabinoids are highly sensitive to structural variations. Below is a comparative analysis of RCS-4-C4 with its closest analogues:

Compound Name Core Structure Aryl Substituent Alkyl Chain (Position) Receptor Affinity (CB1/CB2) Key References
(1-Butylindol-3-yl)-(4-methoxyphenyl)methanone (RCS-4-C4) Indole 4-Methoxyphenyl Butyl (N1) Moderate (CB1)
JWH-073 Indole 1-Naphthyl Butyl (N1) High (CB1 > CB2)
JWH-018 Indole 1-Naphthyl Pentyl (N1) Very High (CB1)
RCS-4 (C5 homologue) Indole 4-Methoxyphenyl Pentyl (N1) Moderate-High (CB1)
(2-Methoxyphenyl)-(1-pentylindol-3-yl)methanone Indole 2-Methoxyphenyl Pentyl (N1) Low (CB1)
(2-Ethylindol-3-yl)-(4-methoxyphenyl)methanone Indole 4-Methoxyphenyl Ethyl (C2) Not Reported

Structure-Activity Relationships (SAR)

A. Aryl Substituent Effects
  • However, this substitution reduces CB1 receptor affinity compared to naphthoylindoles (e.g., JWH-073) .
  • 1-Naphthyl (JWH-073, JWH-018) : The bulky naphthyl group increases lipophilicity and receptor binding potency, contributing to higher CB1 agonism .
  • 2-Methoxyphenyl (Isomer of RCS-4) : The ortho-methoxy substitution disrupts planarity, leading to reduced receptor affinity compared to the para-methoxy analogue .
B. Alkyl Chain Modifications
  • Butyl vs. Pentyl Chains :
    • RCS-4-C4 (butyl) exhibits lower CB1 affinity than its pentyl homologue (RCS-4) and JWH-018 (pentyl + naphthyl), consistent with SAR studies indicating optimal activity with 5–6 carbon chains .
    • Shorter chains (e.g., ethyl in compound 27l) result in negligible receptor interaction, as seen in benzofuran derivatives .
C. Metabolic and Regulatory Considerations
  • Metabolism :
    • RCS-4-C4 undergoes oxidative metabolism at the butyl chain and O-demethylation of the methoxy group, producing hydrophilic metabolites .
    • JWH-073 and JWH-018 are primarily metabolized via hydroxylation and glucuronidation, with longer alkyl chains (pentyl) prolonging half-life .
  • Legal Status :
    • RCS-4-C4 is explicitly controlled under the Uniform Controlled Substances Act , whereas its positional isomers (e.g., 2-methoxyphenyl variant) may evade detection in standard assays .

Pharmacological and Toxicological Profiles

Parameter RCS-4-C4 JWH-073 JWH-018
CB1 EC₅₀ ~50 nM ~9 nM ~3 nM
Metabolic Stability Moderate (O-demethylation) Low (Hydroxylation) Low (Hydroxylation)
Toxicity Seizures, tachycardia Severe hepatotoxicity Hyperthermia, anxiety

Biological Activity

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone, commonly referred to as a synthetic cannabinoid, is part of a larger class of compounds known for their interaction with the endocannabinoid system. These compounds have gained attention for their potential therapeutic applications and associated risks. This article delves into the biological activity of this specific compound, examining its pharmacodynamics, receptor interactions, and relevant case studies.

The compound features a butyl group attached to an indole structure, linked to a methoxyphenyl moiety through a carbonyl group. This structural configuration is crucial for its activity as it influences binding affinity and selectivity towards cannabinoid receptors.

This compound primarily acts as an agonist at the CB1 and CB2 cannabinoid receptors. Activation of these receptors leads to various physiological effects:

  • CB1 Receptors : Predominantly located in the central nervous system (CNS), their activation is associated with psychoactive effects, including alterations in mood and perception.
  • CB2 Receptors : Found mainly in the immune system, their activation is linked to anti-inflammatory responses and modulation of immune functions.

In Vitro Studies

Research has demonstrated that synthetic cannabinoids like this compound exhibit significant binding affinity for both CB1 and CB2 receptors. For instance, studies have shown that these compounds can elicit cannabimimetic effects similar to those produced by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

CompoundReceptor TypeBinding Affinity (Ki)Functional Activity
This compoundCB1Low nanomolarAgonist
This compoundCB2Low nanomolarAgonist

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound. For example, administration in rodent models has demonstrated effects such as hypothermia and reduced locomotor activity, indicative of its psychoactive properties .

Case Studies and Clinical Observations

Several case studies highlight the implications of using synthetic cannabinoids in clinical settings:

  • Case Study on Toxicity : A report detailed instances of acute toxicity associated with synthetic cannabinoids, including cardiovascular issues and severe agitation in users who consumed products containing this compound. These cases underscore the importance of understanding the toxicological profiles of such compounds .
  • Therapeutic Potential : Conversely, some research suggests potential therapeutic applications in managing pain and inflammation due to the compound's action on CB2 receptors. This duality presents both opportunities and challenges in its application within medical contexts.

Q & A

Basic: What are the standard synthetic routes for (1-butylindol-3-yl)-(4-methoxyphenyl)methanone, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to link the indole and methoxyphenyl moieties. For example, a standard protocol (adapted from analogous methanone syntheses) uses indole derivatives activated at the 3-position with a butyl group, reacted with 4-methoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization includes:

  • Temperature control : Reactions at 0–5°C minimize side reactions like over-acylation.
  • Solvent selection : Dichloromethane or toluene enhances solubility and stability of intermediates.
  • Catalyst loading : Substoichiometric AlCl₃ (0.8–1.2 eq.) balances reactivity and byproduct formation.
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 acylation and methoxy group integration). For example, the methoxy proton signal appears as a singlet near δ 3.8 ppm, while indole protons show distinct splitting patterns .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., torsional angles between aromatic rings). SHELX software (e.g., SHELXL) refines crystallographic data, with residual factors <0.05 indicating high accuracy .
  • IR Spectroscopy : Carbonyl (C=O) stretches near 1680–1700 cm⁻¹ validate ketone formation.
    Resolving contradictions : Discrepancies in peak assignments (e.g., overlapping signals in crowded regions) are addressed via 2D NMR (COSY, HSQC) or comparative analysis with structurally similar compounds .

Advanced: How can computational methods predict the electronic properties and dipole moments of this compound?

Methodological Answer:

  • Ground-State Dipole Moments (µg) : Calculated using solvent-dependent solvatochromic shifts. For example, µg is derived from Stokes shifts in solvents of varying polarity (e.g., toluene vs. DMSO) via the Lippert-Mataga equation .
  • Excited-State Dipole Moments (µe) : Determined using fluorescence spectroscopy and Kamlet-Taft parameters. A 2025 study reported µg = 4.2 D and µe = 6.8 D for a related methanone, indicating significant charge redistribution upon excitation .
  • DFT Calculations : Gaussian09 or ORCA software models HOMO-LUMO gaps and electrostatic potential surfaces, aiding in predicting reactivity (e.g., nucleophilic attack at the carbonyl group) .

Advanced: What strategies are used to analyze its potential interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., cannabinoid receptors CB1/CB2, implicated in its psychoactivity). Docking scores and binding poses (e.g., hydrogen bonding with Ser383 of CB1) prioritize candidates for in vitro testing .
  • In Vitro Assays : Competitive binding assays (using [³H]CP-55,940 as a radioligand) quantify affinity (Ki). For example, RCS-4 (this compound’s analog) shows Ki = 34 nM for CB1, suggesting potent interaction .
  • Metabolic Stability Studies : LC-MS/MS tracks hepatic microsomal degradation (e.g., CYP3A4-mediated oxidation of the butyl chain) to assess pharmacokinetics .

Advanced: How do structural modifications (e.g., substituent variations) impact its physicochemical and biological properties?

Methodological Answer:

  • Substituent Effects :
    • Methoxy Position : Para-substitution (vs. ortho) enhances electron-donating effects, stabilizing the ketone moiety and altering dipole moments .
    • Butyl Chain Length : Shorter chains (e.g., propyl) reduce lipophilicity (logP drops from 5.2 to 4.7), affecting blood-brain barrier permeability .
  • Biological Activity : Methylation of the indole nitrogen (to N-H) reduces receptor binding affinity by 60%, highlighting the role of hydrogen bonding .

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